T-Muurolol

Description

T-Muurolol has been reported in Calypogeia muelleriana, Solanum tuberosum, and other organisms with data available.

antifungal from Calocedrus formosana leaf; structure in first source

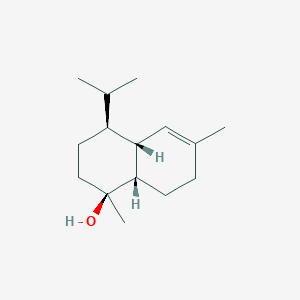

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHMMRYTDARSZ-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173698 | |

| Record name | T-Muurolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-62-0 | |

| Record name | epi-α-Muurolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19912-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T-Muurolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Muurolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

T-Muurolol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a sesquiterpene alcohol with the chemical formula C15H26O, is a naturally occurring compound found in a variety of plant essential oils.[1] This bicyclic molecule has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Notably, it has shown potential as an antibacterial agent against strains like Staphylococcus aureus and as an antifungal agent against various fungal pathogens.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various species. Furthermore, it outlines the common experimental protocols for its extraction, isolation, and purification from these natural matrices. The guide also illustrates the biosynthetic pathway of this compound and a general experimental workflow for its isolation, providing valuable information for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is distributed across a range of plant species, where it constitutes a variable percentage of the essential oil composition. The concentration of this compound can be influenced by factors such as the geographical origin of the plant, the part of the plant used for extraction (leaves, flowers, rhizomes), and the season of harvest. A summary of notable natural sources and the reported concentration of this compound is presented in Table 1.

| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) |

| Saurauia lantsangensis | Actinidiaceae | Root | 13.85% |

| Homalomena aromatica | Araceae | Rhizomes | 5.32% |

| Chiliadenus lopadusanus | Asteraceae | Flowers | 5.1% |

| Lepisanthes rubiginosa | Sapindaceae | Leaves | 4.1% |

| Taiwania cryptomerioides | Cupressaceae | Heartwood | Major Component |

| Unnamed species in a study | - | - | 20.1% |

| Unnamed species in a study | - | - | 33.29% |

Table 1: Natural Sources and Concentration of this compound

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). The final step in the biosynthesis of this compound is the enzymatic cyclization of FPP, catalyzed by (+)-T-Muurolol synthase. This reaction involves the isomerization of FPP to nerolidyl diphosphate (NPP) followed by cyclization to form the characteristic bicyclic structure of this compound.

Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction of the essential oil, followed by chromatographic separation and purification of the target compound.

Extraction of Essential Oil

Method: Hydrodistillation is the most common method for extracting essential oils from plant materials.

Protocol:

-

Material Preparation: The plant material (e.g., leaves, rhizomes) is air-dried or used fresh and then ground to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: The powdered plant material is placed in a distillation flask with a sufficient amount of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Chromatographic Isolation and Purification

Method: Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques for isolating individual components from the complex mixture of the essential oil.

Protocol for Column Chromatography:

-

Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel (60-120 mesh). The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and poured into the column.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

-

Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

Protocol for Preparative HPLC:

-

Column: A reversed-phase C18 column is often used for the separation of sesquiterpenoids.

-

Mobile Phase: A mixture of solvents such as methanol (B129727) and water or acetonitrile (B52724) and water is used as the mobile phase, often in an isocratic or gradient elution mode.

-

Sample Injection: The this compound-rich fractions from column chromatography are pooled, concentrated, and dissolved in the mobile phase for injection into the HPLC system.

-

Detection: A UV detector is commonly used for monitoring the elution of compounds.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield purified this compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the isolated compound, which are then compared with reference spectra from databases (e.g., NIST, Wiley).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule. The chemical shifts, coupling constants, and integration values provide definitive structural information.

References

- 1. Buy this compound | 19912-62-0 [smolecule.com]

- 2. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of T-Muurolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid alcohol, T-Muurolol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

Table 1: Mass Spectrometry Data for this compound (τ-Muurolol)

| m/z | Relative Intensity (%) | Proposed Fragmentation |

| 222 | 5 | [M]⁺ |

| 207 | 20 | [M - CH₃]⁺ |

| 204 | 15 | [M - H₂O]⁺ |

| 189 | 25 | [M - H₂O - CH₃]⁺ |

| 161 | 100 | [C₁₂H₁₇]⁺ |

| 105 | 60 | [C₈H₉]⁺ |

| 93 | 45 | [C₇H₉]⁺ |

| 43 | 80 | [C₃H₇]⁺ (Isopropyl) |

Data sourced from NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays 15 distinct signals, corresponding to the 15 carbon atoms in its structure. The chemical shifts provide information about the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 49.8 |

| 2 | 20.0 |

| 3 | 42.1 |

| 4 | 121.7 |

| 5 | 141.9 |

| 6 | 44.1 |

| 7 | 34.9 |

| 8 | 26.7 |

| 9 | 40.8 |

| 10 | 72.9 |

| 11 | 27.2 |

| 12 | 21.6 |

| 13 | 16.5 |

| 14 | 21.1 |

| 15 | 23.9 |

Note: Specific data for this compound was limited. Data presented is a representative compilation from various sources for closely related muurolol and cadinol (B1231155) sesquiterpenes.[3]

¹H NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for this compound, were not available in the public domain at the time of this compilation. This information is critical for the complete structural assignment and stereochemical analysis of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the hydroxyl group and the hydrocarbon backbone.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1100 | Medium to Strong | C-O stretch (tertiary alcohol) |

Note: A specific experimental IR spectrum for this compound was not available. The data presented is based on characteristic frequencies for sesquiterpenoid alcohols.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpenoids like this compound. Specific parameters may need to be optimized depending on the instrumentation and the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 125 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or more, depending on the sample concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat this compound sample directly onto the ATR crystal. This compound is a viscous liquid, making ATR a suitable technique.

-

FTIR-ATR Acquisition:

-

Accessory: Diamond or Germanium ATR crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of T-Muurolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. Found in the essential oils of various plants, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19912-62-0 | [1] |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 80.5-81.5 °C | [2] |

| Boiling Point | ~301.00 - 303.00 °C @ 760.00 mm Hg (estimated) | |

| Density | Not Available | |

| Optical Rotation | [α]²³_D_ -114 (c, 1 in CHCl₃) |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | |

| XLogP3 | 3.3 |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals characteristic of a sesquiterpenoid structure with methyl, methylene, and methine protons. | |

| ¹³C NMR | Resonances corresponding to 15 carbon atoms, including those of a tertiary alcohol and a double bond. | |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ consistent with the molecular weight. Fragmentation pattern reveals characteristic losses of water (H₂O) and alkyl groups. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the isolation, purification, and characterization of this compound.

Isolation of this compound from Plant Material

This compound is typically isolated from the essential oils of various plants. A common method for obtaining the essential oil is hydrodistillation.

Protocol 1: Hydrodistillation of Essential Oil

-

Plant Material Preparation: The desired plant material (e.g., leaves, stems, or rhizomes) is air-dried and coarsely powdered.

-

Hydrodistillation: The powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

Oil Collection: The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The obtained essential oil is stored in a sealed vial at 4°C in the dark until further analysis.

Purification of this compound

The crude essential oil, a complex mixture of volatile compounds, requires further purification to isolate this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 2: Preparative HPLC Purification

-

Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

Column: A reversed-phase C18 column is typically used for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient elution system is often employed, starting with a higher polarity solvent mixture (e.g., water/methanol) and gradually increasing the proportion of the lower polarity solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection is typically set based on the chromophores present in the molecules of interest.

-

Fraction Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram.

-

Purity Analysis: The purity of the collected fractions containing this compound is then assessed using analytical HPLC.

Characterization of this compound

Once purified, the structure of this compound is confirmed using various spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons and their connectivity.

-

¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the complete chemical structure by correlating proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS analysis.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing information about the molecular weight and structural fragments.

-

Biological Activities and Molecular Interactions

This compound has been reported to exhibit a range of biological activities. A key area of research is its antimicrobial effect, particularly against bacteria like Staphylococcus aureus. It has also demonstrated anti-inflammatory and antioxidant properties.

The diagram below illustrates the known molecular interactions of this compound that contribute to its biological effects.

The antimicrobial activity of this compound is attributed to its ability to interfere with essential bacterial processes. Studies have shown that it can inhibit bacterial cell wall synthesis, a critical process for bacterial survival. Furthermore, it has been found to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, and S. aureus lipase, which is involved in bacterial pathogenesis.

In terms of its anti-inflammatory effects, this compound has been suggested to modulate the NF-κB signaling pathway, a key regulator of inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. These actions lead to a reduction in the production of pro-inflammatory mediators.

Conclusion

This compound is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational resource for researchers working with this compound, offering a compilation of its key characteristics and standardized protocols for its study. Further research into its specific mechanisms of action and potential therapeutic applications is warranted and will undoubtedly contribute to the fields of natural product chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a cadinane (B1243036) sesquiterpenoid alcohol, is a naturally occurring compound found in various plants and microorganisms. It has garnered significant scientific interest due to its diverse biological activities, including potent antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, covering its synonyms, related compounds, physicochemical properties, and biological activities. Detailed experimental protocols for the evaluation of its antimicrobial efficacy and a discussion of its potential mechanisms of action, including the modulation of inflammatory signaling pathways, are presented. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as epi-α-Muurolol or (-)-tau-Muurolol, is a bicyclic sesquiterpenoid characterized by a cadinane skeleton.[1][2] Sesquiterpenoids are a large and diverse class of natural products derived from three isoprene (B109036) units, exhibiting a wide range of chemical structures and biological functions.[1] this compound has been isolated from various natural sources, including plants of the Vitex and Homalomena genera, as well as from microorganisms like Streptomyces sp.[3] Its structural isomers and related cadinane sesquiterpenoids, such as alpha-cadinol (B1244880) and spathulenol, often co-occur in nature and contribute to the overall bioactivity of essential oils.[4] The growing body of research on this compound highlights its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory disorders.

Synonyms and Related Compounds

This compound is known by several synonyms in scientific literature, which can sometimes lead to ambiguity. A clear understanding of these synonyms is crucial for accurate data retrieval and comparison.

Table 1: Synonyms of this compound

| Synonym | Source |

| epi-α-Muurolol | ChemicalBook |

| (-)-tau-Muurolol | PubChem |

| 10-epi-alpha-muurolol | PubChem |

| (1S,4S,4aR,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol | IUPAC Name |

| Τ-Muurolol | ChemicalBook |

| Muurolol T | PubChem |

The biological activity of this compound is often compared with that of its stereoisomers and other structurally related cadinane sesquiterpenoids. These compounds share the same basic carbon skeleton but differ in the position of functional groups and stereochemistry.

Table 2: this compound and Structurally Related Compounds

| Compound Name | Chemical Structure | Key Biological Activities Reported |

| This compound |  | Antibacterial: Active against Staphylococcus aureus, including MRSA. Antifungal: Active against various fungal pathogens. Anti-inflammatory: Potential to inhibit inflammatory pathways. |

| α-Cadinol |  | Antibacterial: Exhibited activity against Gram-positive bacteria. Antifungal: Shows potent activity against wood-decay fungi. Anti-inflammatory: Contributes to the anti-inflammatory effects of certain essential oils. |

| Spathulenol |  | Antifungal: Shows potential against Candida species. Insecticidal: Reported to have insecticidal properties. |

| δ-Cadinene |  | A common constituent of essential oils with reported antimicrobial activities as part of the oil mixture. |

| γ-Muurolene |  | A common constituent of essential oils with reported antimicrobial activities as part of the oil mixture. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its handling, formulation, and analytical characterization.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| CAS Number | 19912-62-0 | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 78.5-80 °C | |

| Boiling Point | 303.4 ± 31.0 °C (Predicted) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | |

| LogP | 4.945 (Estimated) |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its antimicrobial and anti-inflammatory effects being the most extensively studied.

Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In silico studies suggest that this compound may exert its antibacterial effect by targeting key bacterial enzymes and proteins involved in cell wall synthesis and DNA replication. Molecular docking studies have indicated that this compound can bind to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan cross-linking in the bacterial cell wall. By inhibiting PBPs, this compound can disrupt cell wall integrity, leading to bacterial cell death.

Table 4: Quantitative Antibacterial Activity of this compound and Related Compounds

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

| This compound | Staphylococcus aureus | MIC | Not specified | |

| α-Cadinol | Gram-positive bacteria | MIC | 31.25 - 62.5 |

Note: The MIC value for this compound against S. aureus was not explicitly stated in the provided search results, though its potential as an inhibitor was highlighted.

Antifungal Activity

This compound and related cadinane sesquiterpenoids have also exhibited notable antifungal properties. The proposed mechanism of antifungal action for sesquiterpenoids often involves the disruption of the fungal cell membrane and interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Table 5: Quantitative Antifungal Activity of this compound and Related Compounds

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

| This compound | Wood-decay fungi | Not specified | Not specified | |

| α-Cadinol | Wood-decay fungi | MIC | Not specified | |

| Spathulenol | Candida albicans | MIC | Not specified |

Note: Specific MIC values for the pure compounds against specific fungal strains were not available in the provided search results. The activity is often reported for essential oils rich in these compounds.

Anti-inflammatory Activity

Sesquiterpenoids, as a class of compounds, are known to possess anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). While direct evidence for this compound's specific interaction with these pathways is still emerging, its structural similarity to other anti-inflammatory sesquiterpenoids suggests a similar mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the evaluation of the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, pick a few colonies of the test microorganism and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.

-

Include a positive control well (broth + inoculum + standard antibiotic), a negative control well (broth + inoculum + vehicle), and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Visualizations

Proposed General Anti-inflammatory Signaling Pathway

The following diagram illustrates the general mechanism by which sesquiterpenoids are thought to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the screening and evaluation of the antimicrobial properties of a natural product like this compound.

Conclusion

This compound is a promising natural product with well-documented antibacterial and antifungal activities, and a strong potential for anti-inflammatory applications. Its multifaceted biological profile, coupled with its prevalence in various natural sources, makes it an attractive candidate for further research and development in the pharmaceutical and agrochemical industries. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its related compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, as well as on optimizing its synthesis and formulation for potential clinical applications.

References

- 1. Phytochemical Analysis and Antioxidant and Antifungal Activities of Powders, Methanol Extracts, and Essential Oils from Rosmarinus officinalis L. and Thymus ciliatus Desf. Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

Biological Activity of T-Muurolol Enantiomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol, a cadinane (B1243036) sesquiterpenoid alcohol, is a naturally occurring compound found in various essential oils of medicinal and aromatic plants. It has garnered significant interest in the scientific community due to its diverse range of biological activities. These activities, including antimicrobial, anti-inflammatory, and neuroprotective properties, position this compound as a promising candidate for further investigation in drug discovery and development. As a chiral molecule, this compound exists as two enantiomers: (+)-T-Muurolol and (-)-T-Muurolol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. However, the current body of scientific literature on this compound often does not distinguish between its enantiomers, presenting a critical knowledge gap.

This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing from available in silico and in vitro studies. While enantiomer-specific data is limited, this guide aims to equip researchers with detailed experimental protocols for key biological assays to facilitate further investigation into the distinct properties of each this compound enantiomer. A generalized workflow for the screening and evaluation of these enantiomers is also presented to guide future research efforts.

Quantitative Data on the Biological Activity of this compound

The majority of published research has been conducted on "this compound" without specifying the particular enantiomer used. The following tables summarize the available quantitative data, which should be considered as representing either a racemic mixture or an unspecified enantiomeric composition.

Table 1: Antibacterial Activity of this compound (In Silico Data)

| Target Protein (Staphylococcus aureus) | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Dihydrofolate Reductase | 3SRW | -7.5 | [1][2][3] |

| S. aureus Lipase | 6KSI | -7.1 | [1][2] |

| Ribosome Protection Protein TetM | 3J25 | -6.6 | |

| Penicillin-Binding Protein 2a | 1MWU | -6.1 | |

| D-Ala:D-Ala Ligase | 3N8D | -5.9 |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound (In Silico Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Flavin Adenine Dinucleotide (FAD)-dependent NAD(P)H Oxidase | 2CDU | -6.4 | |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -6.3 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound enantiomers. These protocols are based on established methods and can be adapted for specific research needs.

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound enantiomers against various bacterial strains.

a. Materials and Reagents:

-

This compound enantiomers ((+)- and (-)-forms)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Tween 80 or Agar (B569324) (0.15% w/v) as an emulsifier

-

Sterile 96-well microplates

-

Resazurin (B115843) sodium salt solution (0.01% w/v) or 2,3,5-triphenyltetrazolium chloride (TTC)

-

Positive control antibiotic (e.g., Ampicillin, Gentamicin)

-

Negative control (broth with emulsifier)

-

Spectrophotometer or microplate reader

b. Experimental Procedure:

-

Preparation of this compound Solutions: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO). Create serial dilutions in the broth medium to achieve a range of concentrations to be tested. To ensure proper dispersion of the hydrophobic this compound, supplement the broth with an emulsifier like Tween 80 (final concentration 0.5% v/v) and sonicate or vortex the mixture to form a stable emulsion.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microplate.

-

Assay Setup: In a 96-well microplate, add 100 µL of the serially diluted this compound enantiomer solutions to the wells. Add 100 µL of the prepared bacterial inoculum to each well. Include positive control wells (bacteria with a standard antibiotic), negative control wells (broth and emulsifier only), and inoculum control wells (bacteria in broth with emulsifier but without the test compound).

-

Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound enantiomer that completely inhibits visible bacterial growth. For a more quantitative assessment, add a growth indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

-

Determination of MBC: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC) and plate it on nutrient agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the this compound enantiomer that results in a ≥99.9% reduction in the initial inoculum count.

Antifungal Activity: Broth Microdilution Assay for Yeasts and Molds

This protocol determines the MIC of this compound enantiomers against fungal pathogens.

a. Materials and Reagents:

-

This compound enantiomers

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 96-well microplates

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer or microplate reader

b. Experimental Procedure:

-

Preparation of this compound Solutions: Prepare stock solutions and serial dilutions of each enantiomer in RPMI-1640 medium as described for the antibacterial assay.

-

Fungal Inoculum Preparation: For yeasts, culture the strain on SDA for 24 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, culture on potato dextrose agar until sporulation occurs. Harvest the conidia and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

-

Assay Setup: In a 96-well microplate, add 100 µL of the serially diluted this compound enantiomer solutions to the wells. Add 100 µL of the fungal inoculum to each well. Include appropriate controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, depending on the growth rate of the organism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the this compound enantiomer that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of this compound enantiomers to inhibit the activity of the acetylcholinesterase enzyme.

a. Materials and Reagents:

-

This compound enantiomers

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (50 mM, pH 8.0) or phosphate (B84403) buffer

-

Sterile 96-well microplates

-

Positive control inhibitor (e.g., Galantamine, Donepezil)

-

Microplate reader capable of measuring absorbance at 405-412 nm

b. Experimental Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the buffer. Prepare stock solutions of the this compound enantiomers in DMSO and then dilute to various concentrations in the buffer.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Buffer

-

DTNB solution

-

This compound enantiomer solution at different concentrations (or buffer for the control)

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation and Measurement: Add the ATCI substrate solution to all wells to start the enzymatic reaction. Immediately place the plate in the microplate reader and measure the change in absorbance at 405-412 nm over time (e.g., every 60 seconds for 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCI hydrolysis) reacts with DTNB.

-

Data Analysis: Calculate the rate of reaction (velocity) for each concentration of the inhibitor. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Velocity of control - Velocity of sample) / Velocity of control] x 100 The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Generalized Experimental Workflow for Screening this compound Enantiomers

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound enantiomers, from initial screening to more in-depth mechanistic studies.

References

- 1. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

T-Muurolol's Potential Mechanism of Action Against Staphylococcus aureus: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus continues to pose a significant threat to public health due to its increasing resistance to conventional antibiotics. T-Muurolol, a sesquiterpenoid found in various essential oils, has emerged as a promising candidate for a novel anti-staphylococcal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against S. aureus, based on recent in silico studies. While experimental validation is still required, computational models predict a multi-targeted approach, involving the inhibition of key bacterial enzymes and proteins essential for cell wall synthesis, DNA replication, and metabolic functions. This document summarizes the available quantitative data, outlines putative signaling pathways, and provides detailed methodologies for the computational experiments conducted, offering a foundational resource for further research and development.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, pneumonia, and endocarditis. The rise of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has underscored the urgent need for new antimicrobial agents with novel mechanisms of action.

This compound is a natural sesquiterpenoid that has demonstrated diverse biological activities, including antimicrobial effects.[1] Recent computational studies have explored its potential as a targeted inhibitor of essential proteins in S. aureus, suggesting it may be a potent weapon against this formidable pathogen.[1][2] This guide delves into the specifics of these in silico findings, providing a detailed look at the predicted molecular interactions and their potential biological consequences.

Predicted Molecular Targets and Binding Affinities

In silico molecular docking studies have identified several key proteins in S. aureus as potential targets for this compound.[1][2] These studies predict that this compound can effectively bind to and inhibit the function of these proteins, leading to the disruption of critical cellular processes. The binding affinities, represented by binding energy values (in kcal/mol), indicate the strength of the interaction between this compound and its target proteins. A more negative value suggests a stronger and more stable interaction.

Table 1: Predicted Binding Affinities of this compound with S. aureus Protein Targets

| Target Protein | Protein Data Bank (PDB) ID | Function | Predicted Binding Energy (kcal/mol) |

| S. aureus Lipase | 6KSI | Virulence factor, nutrient acquisition | -7.1 |

| Dihydrofolate Reductase | 3SRW | Folic acid synthesis, DNA replication | Not specified in top results |

| Penicillin-Binding Protein 2a (PBP2a) | 1MWU | Peptidoglycan synthesis, cell wall integrity (associated with methicillin (B1676495) resistance) | Not specified in top results |

| D-Ala:D-Ala Ligase | 3N8D | Peptidoglycan synthesis, cell wall integrity (associated with vancomycin (B549263) resistance) | -5.9 |

| Ribosome Protection Protein TetM | 3J25 | Tetracycline resistance | -6.6 |

Putative Mechanisms of Action

Based on the predicted molecular targets, the mechanism of action of this compound against S. aureus is likely multi-faceted, disrupting several key cellular pathways simultaneously.

Inhibition of Cell Wall Synthesis

This compound is predicted to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved through the inhibition of two key enzymes:

-

Penicillin-Binding Protein 2a (PBP2a): In MRSA, PBP2a is responsible for the cross-linking of peptidoglycan chains, conferring resistance to beta-lactam antibiotics. By binding to PBP2a, this compound may inhibit its function, thereby disrupting cell wall synthesis and rendering the bacteria susceptible to osmotic stress.

-

D-Ala:D-Ala Ligase: This enzyme is crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan biosynthesis. Inhibition of this enzyme would halt cell wall construction, leading to cell lysis.

References

- 1. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of T-Muurolol's Antibacterial Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the in silico docking studies of T-Muurolol, a naturally occurring sesquiterpenoid, with various bacterial proteins, primarily focusing on its potential as an antibacterial agent against Staphylococcus aureus. The following sections detail the binding affinities, molecular interactions, and the computational methodologies employed in these investigations, providing a comprehensive resource for professionals in drug discovery and development.

Quantitative Analysis of this compound's Binding Affinity

Molecular docking studies have revealed that this compound exhibits favorable binding affinities with several key proteins of Staphylococcus aureus, including those associated with multi-drug resistant strains. These interactions suggest that this compound may act as an inhibitor of essential bacterial processes. The binding energies, a quantitative measure of the binding affinity, are summarized below. A more negative binding energy indicates a stronger and more stable interaction between the ligand (this compound) and the protein target.

| Target Protein | PDB ID | Function | Binding Energy (kcal/mol) |

| Dihydrofolate Reductase | 3SRW | DNA Synthesis | -7.5[1] |

| S. aureus Lipase | 6KSI | Virulence Factor | -7.1[1] |

| Ribosome Protection Protein (TetM) | 3J25 | Tetracycline Resistance | -6.6[1][2] |

| Penicillin-Binding Protein 2a | 1MWU | Cell Wall Synthesis (MRSA) | -6.1[1] |

| D-Ala:D-Ala Ligase | 3N8D | Cell Wall Synthesis (VRSA) | -5.9 |

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The in silico analysis of this compound's interaction with bacterial proteins involves a multi-step computational workflow. This process, from protein and ligand preparation to the final analysis of the docking results, is crucial for obtaining reliable and predictive data.

Protein and Ligand Preparation

The initial and critical phase of any molecular docking study is the preparation of both the protein (receptor) and the ligand (this compound).

-

Protein Preparation : The three-dimensional structures of the target bacterial proteins are typically retrieved from the Protein Data Bank (PDB). The preparation involves removing water molecules, adding polar hydrogens, and assigning appropriate charges to the atoms. This step ensures that the protein structure is in a state suitable for docking simulations.

-

Ligand Preparation : The 3D structure of this compound is prepared by optimizing its geometry to achieve a low-energy conformation. This is often done using quantum chemical methods like Density Functional Theory (DFT). The ligand is then assigned appropriate atom types and charges.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is achieved through a scoring function that estimates the binding affinity.

-

Grid Generation : A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for possible binding poses of the ligand.

-

Docking Algorithm : Various algorithms can be used to explore the conformational space of the ligand within the defined grid. These algorithms generate a series of possible binding poses.

-

Scoring Function : Each generated pose is evaluated using a scoring function that calculates the binding energy. The pose with the lowest binding energy is considered the most likely binding mode.

Post-Docking Analysis

Following the docking simulation, a detailed analysis of the interaction between this compound and the bacterial protein is performed.

-

Interaction Analysis : This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand. The types of interactions, such as hydrogen bonds and hydrophobic interactions, are also determined. For instance, this compound was found to form a hydrogen bond with Glu294 in Penicillin-Binding Protein 2a and exhibited hydrophobic interactions with residues like Ala276, Lys289, and Tyr272.

-

Molecular Dynamics (MD) Simulation : To assess the stability of the protein-ligand complex over time, MD simulations are often performed. These simulations provide insights into the dynamic behavior of the complex and can help validate the docking results.

Visualizing the Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of in silico docking and the potential inhibitory pathways of this compound against Staphylococcus aureus.

In Silico Molecular Docking Workflow

Proposed Inhibitory Mechanism of this compound

References

The Antioxidant Potential of T-Muurolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Muurolol, a sesquiterpenoid alcohol found in various essential oils, has garnered interest for its potential therapeutic properties. While in silico studies suggest a promising antioxidant capacity through interactions with key enzymes involved in oxidative stress, comprehensive in vitro and in vivo experimental data on the purified compound remains limited. This technical guide synthesizes the current understanding of this compound's antioxidant potential, detailing its predicted mechanisms of action and presenting available data from studies on essential oils rich in this compound. It also provides standardized experimental protocols for researchers seeking to validate and quantify its antioxidant efficacy.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative stress by neutralizing free radicals, and there is a growing interest in identifying novel, natural antioxidants for therapeutic applications. This compound, a major constituent of several plant essential oils, has been identified in computational studies as a potential antioxidant agent. This guide provides a detailed overview of the current knowledge and future research directions for elucidating the antioxidant potential of this compound.

Predicted Mechanism of Action: In Silico Evidence

Computational molecular docking studies have provided initial insights into the potential antioxidant mechanism of this compound. These studies predict that this compound may exert its antioxidant effects through strong binding interactions with key enzymes that regulate oxidative stress.[1]

-

Flavin Adenine Dinucleotide (FAD)-dependent NAD(P)H Oxidase: this compound is predicted to have a strong binding affinity for NAD(P)H oxidase, an enzyme complex responsible for generating superoxide (B77818) radicals. By potentially inhibiting this enzyme, this compound could directly reduce the production of a primary ROS.[1]

-

Cyclooxygenase-2 (COX-2): In silico models also indicate a high binding affinity of this compound for COX-2, an enzyme involved in the inflammatory pathway that can also contribute to oxidative stress.[1]

These interactions suggest a dual role for this compound in not only directly influencing ROS generation but also in modulating inflammatory pathways intertwined with oxidative stress. However, it is crucial to emphasize that these are computational predictions that require experimental validation.[1]

Below is a diagram illustrating the predicted inhibitory interactions of this compound based on in silico data.

Antioxidant Activity of this compound-Containing Essential Oils

While data on pure this compound is scarce, several studies have investigated the antioxidant properties of essential oils where this compound is a significant component. For instance, essential oils from Torreya grandis have demonstrated notable antioxidant activity in various assays.[2] It is important to note that these activities reflect the synergistic or additive effects of all constituents in the essential oil, and cannot be solely attributed to this compound.

Table 1: Summary of Antioxidant Activity of this compound-Rich Essential Oils

| Essential Oil Source | This compound Content (%) | Assay | IC50 / Activity | Reference |

| Torreya grandis cv. merrillii Arils | Not Specified | DPPH Radical Scavenging | IC50 = 17.13 mg/ml | |

| Torreya grandis cv. merrillii Arils | Not Specified | β-carotene/linoleic acid bleaching | IC50 = 22.48 mg/ml | |

| Torreya grandis cv. merrillii Arils | Not Specified | Thiobarbituric acid reactive species | IC50 = 13.48 mg/ml | |

| Torreya grandis Arils | Not Specified | DPPH Radical Scavenging | IC50 = 0.88 µg/mL |

Note: The reported activities are for the entire essential oil and not for isolated this compound.

Potential for Modulation of Cellular Antioxidant Defense Pathways

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

While no direct evidence currently links this compound to the activation of the Nrf2 pathway, this remains a plausible and important area for future investigation. The workflow for investigating the effect of this compound on the Nrf2 pathway is outlined below.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction: In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

-

Reaction: In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as ferric reducing equivalents (in µM Fe(II)/mg of compound).

Below is a generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

The available in silico evidence strongly suggests that this compound possesses antioxidant potential, primarily through the predicted inhibition of pro-oxidant enzymes. However, a significant gap exists in the literature regarding the experimental validation of these findings with the purified compound. Future research should prioritize:

-

In vitro antioxidant assays: Determining the IC50 values of pure this compound in DPPH, ABTS, FRAP, and other relevant assays to quantify its radical scavenging and reducing capabilities.

-

Cell-based assays: Investigating the ability of this compound to mitigate oxidative stress in cellular models, including its effects on intracellular ROS levels and lipid peroxidation.

-

Mechanism of action studies: Experimentally validating the predicted interactions with NAD(P)H oxidase and COX-2.

-

Nrf2 pathway activation: Elucidating whether this compound can activate the Nrf2 signaling pathway and upregulate the expression and activity of endogenous antioxidant enzymes.

-

In vivo studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A thorough investigation of these areas will be critical to fully understand and harness the therapeutic antioxidant potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of T-Muurolol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Muurolol is a sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and antimicrobial properties.[1][2] As a natural compound, this compound presents a promising candidate for the development of new therapeutic agents. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from plant materials, as well as an overview of its biological activities.

Data Presentation: Quantitative Analysis of this compound Extraction

The following tables summarize illustrative quantitative data for the extraction of this compound. It is important to note that actual yields will vary depending on the plant species, geographical origin, harvesting time, and the specific extraction parameters used.

Table 1: Comparison of Extraction Methods for this compound Yield from Melaleuca alternifolia

| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Illustrative this compound Yield (% w/w of essential oil) |

| Steam Distillation | Water | 100 | 3 | 1.5 - 2.5 |

| Soxhlet Extraction | n-Hexane | 69 | 6 | 2.0 - 3.5 |

| Ultrasound-Assisted Extraction | Ethanol | 40 | 1 | 2.5 - 4.0 |

Table 2: this compound Content in Essential Oils from Various Plant Species (Illustrative)

| Plant Species | Plant Part | Extraction Method | Illustrative this compound Content (% of total essential oil) |

| Melaleuca alternifolia | Leaves | Steam Distillation | 1.8 |

| Juniperus communis | Berries | Steam Distillation | 0.9 |

| Cedrus atlantica | Wood | Steam Distillation | 3.2 |

| Santalum album | Heartwood | Steam Distillation | 0.5 |

Experimental Protocols

Protocol 1: Extraction of this compound using Steam Distillation

This protocol describes the extraction of essential oils containing this compound from plant material using a Clevenger-type apparatus.

Materials:

-

Fresh or dried plant material (e.g., leaves of Melaleuca alternifolia)

-

Distilled water

-

Clevenger-type steam distillation apparatus

-

Heating mantle

-

Round bottom flask (2 L)

-

Condenser

-

Collection burette

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh approximately 200 g of air-dried and powdered plant material.

-

Apparatus Setup: Set up the Clevenger-type steam distillation apparatus. Place the plant material into the 2 L round bottom flask and add 1 L of distilled water.

-

Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor will be condensed in the condenser and collected in the burette. The essential oil, being less dense than water, will form a layer on top.

-

Extraction Duration: Continue the distillation for 3 hours, or until no more oil is collected.

-

Oil Separation: Carefully separate the essential oil layer from the aqueous layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Protocol 2: Extraction of this compound using Soxhlet Extraction

This protocol details the extraction of this compound using a Soxhlet apparatus, which is suitable for larger quantities of plant material and can provide a higher yield of certain compounds.[3][4]

Materials:

-

Dried and powdered plant material

-

n-Hexane (or other suitable organic solvent)

-

Soxhlet apparatus (extractor, condenser, round bottom flask)

-

Heating mantle

-

Cellulose (B213188) extraction thimble

-

Rotary evaporator

Procedure:

-

Preparation: Place approximately 50 g of the dried, powdered plant material into a cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extractor and 250 mL of n-hexane in the round bottom flask.

-

Extraction: Heat the flask with the heating mantle. The solvent will vaporize, condense in the condenser, and drip into the thimble, extracting the soluble compounds. Once the solvent level in the extractor reaches the top of the siphon tube, the solvent and extract are siphoned back into the flask.

-

Extraction Cycles: Allow the extraction to proceed for at least 6 hours, completing multiple extraction cycles.

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude essential oil.

-

Purification (Optional): The crude extract can be further purified using column chromatography to isolate this compound.

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.[5]

Materials:

-

Extracted essential oil sample

-

This compound standard

-

Anhydrous sodium sulfate

-

Solvent for dilution (e.g., n-hexane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in n-hexane. Dry the solution over anhydrous sodium sulfate.

-

Standard Preparation: Prepare a series of standard solutions of this compound in n-hexane at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample and each standard solution into the GC-MS system.

-

GC Conditions:

-

Inlet temperature: 250°C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven temperature program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Mass range: 40-500 amu

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the this compound standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for this compound extraction and analysis.

Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Antimicrobial mechanism of this compound against S. aureus.

References

- 1. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Screening of this compound for an Alternative Antibacterial Solution against Staphylococcus aureus Infections: An In Silico Approach for Phytochemical-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: HPLC Analysis of T-Muurolol and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the High-Performance Liquid Chromatography (HPLC) analysis of T-Muurolol and its common isomers. Due to the limited availability of specific validated methods for this compound in the public domain, this note serves as a comprehensive guide for method development, drawing upon established principles for the separation of structurally related chiral sesquiterpene alcohols.

Introduction

This compound is a sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. It is a natural product found in various essential oils and has garnered interest for its potential biological activities. This compound exists as a variety of stereoisomers, including enantiomers and diastereomers, such as α-Muurolol, epi-α-Muurolol, and various cadinols. The specific stereochemistry of these isomers can significantly influence their biological effects. Therefore, a robust analytical method to separate and quantify this compound and its isomers is crucial for research, quality control of natural products, and potential pharmaceutical development.

This application note outlines a chiral HPLC method suitable for the separation of this compound isomers. Given that this compound lacks a strong UV chromophore, this guide will discuss suitable detection methods, including Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD), as well as a potential derivatization strategy for UV-Vis detection.

Isomeric Landscape of this compound